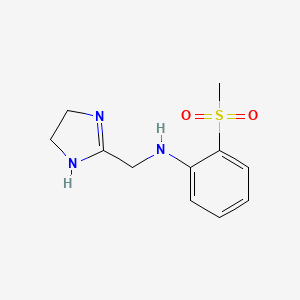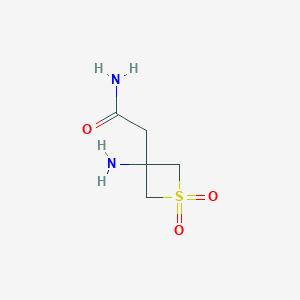
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide is a compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetamide group
Preparation Methods
The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,1-dioxo-thietane with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives with reduced sulfur oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its amino and acetamide groups. These interactions can lead to inhibition or activation of specific biochemical pathways. The thietane ring’s sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide include:
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride: This compound has a similar thietane ring structure but differs in the presence of an acetic acid group instead of an acetamide group.
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H10N2O3S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O3S/c6-4(8)1-5(7)2-11(9,10)3-5/h1-3,7H2,(H2,6,8) |
InChI Key |
CIGHKZAMZMDYND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
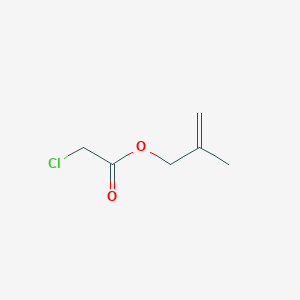
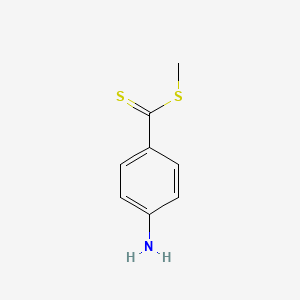
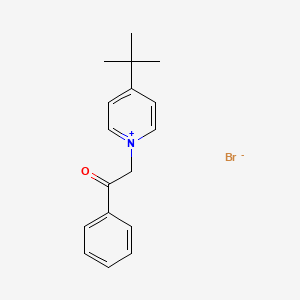
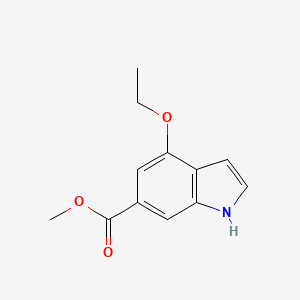
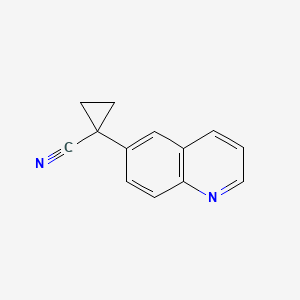
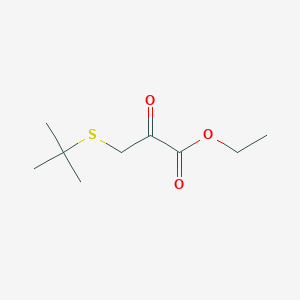
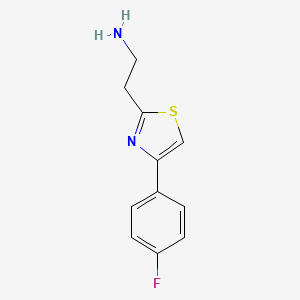

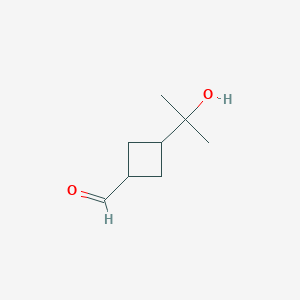
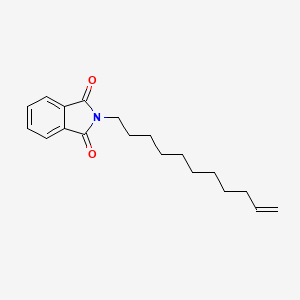
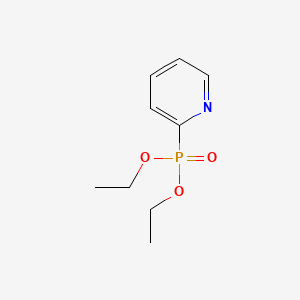
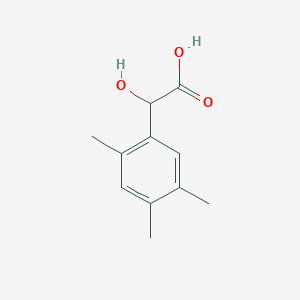
![Ethyl 4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[B]pyrrole-3-carboxylate](/img/structure/B8710002.png)
